molecular formula C11H12ClN3OS B395179 5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 447412-27-3

5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B395179
CAS No.: 447412-27-3
M. Wt: 269.75g/mol
InChI Key: XOSWEMQNUIVMSL-UHFFFAOYSA-N
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Description

5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C11H12ClN3OS and a molecular weight of 269.75 g/mol This compound is known for its unique structure, which includes a triazole ring, a thiol group, and a chlorinated phenoxy methyl group

Preparation Methods

The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form 4-chloro-3-methylphenoxy methanol. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets and pathways within biological systems. The triazole ring and thiol group are key functional groups that contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a triazole ring, thiol group, and chlorinated phenoxy methyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-7-5-8(3-4-9(7)12)16-6-10-13-14-11(17)15(10)2/h3-5H,6H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSWEMQNUIVMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NNC(=S)N2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129390
Record name 5-[(4-Chloro-3-methylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447412-27-3
Record name 5-[(4-Chloro-3-methylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=447412-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Chloro-3-methylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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